molecular formula C19H30N2O2 B6109974 2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B6109974
M. Wt: 318.5 g/mol
InChI Key: OYKKPXHXGYKYDM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a chemical compound with a complex structure that includes a piperidine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves the reaction of 4-methylphenol with 2,2,6,6-tetramethylpiperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenoxy intermediate. This intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure.

    4-Methylphenol: Shares the phenoxy group with the target compound.

    Propanamide Derivatives: Compounds with similar acylamide structures.

Uniqueness

2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is unique due to the combination of its piperidine ring and phenoxy group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-13-7-9-16(10-8-13)23-14(2)17(22)20-15-11-18(3,4)21-19(5,6)12-15/h7-10,14-15,21H,11-12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKKPXHXGYKYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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